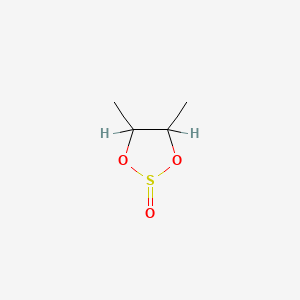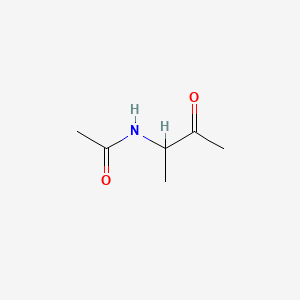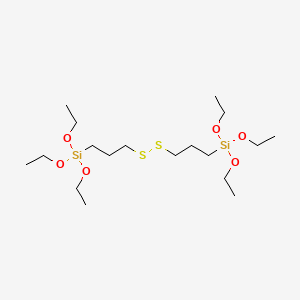
4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane
Overview
Description
The compound 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane is a silicon-containing organic molecule that is likely to have a complex structure due to the presence of multiple heteroatoms and functional groups. While the specific compound is not directly described in the provided papers, similar compounds with ether, thioether, and silane functionalities are discussed, which can provide insights into the potential properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, where functional groups are carefully introduced or modified. For example, the synthesis of 4-oxo- and 4-anti-formyl-8,10,12,13-tetraoxapentacyclo-[5.5.1.02,6.03,11.05,9]tridecanes was achieved through ozonolysis followed by reduction with dimethyl sulfide . Similarly, the synthesis of 1,5,9,13-tetraazacyclohexadecane involved the condensation of a ditosylate with a disodium salt of a tetra-p-toluene-sulfonyl derivative, followed by deprotection . These methods suggest that the synthesis of 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane would also require careful selection of precursors and reaction conditions to introduce the ether, thioether, and silane groups in the correct positions.
Molecular Structure Analysis
The molecular structure of related compounds shows a variety of conformations and geometries. For instance, the crystal structure of 1,5,9,13-tetraazacyclohexadecane revealed a square planar arrangement of nitrogen atoms with adjacent trimethylene groups in chair configurations . The structure of 1,4,7-trioxa-10,13-dithiacyclopentadecane and 1,4,7,10-tetraoxa-13,16-dithiacyclooctadecane showed exo-oriented sulfur atoms and endo-oriented oxygen atoms with specific torsion angles . These findings suggest that the molecular structure of 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane would also be influenced by the orientation and conformation of its heteroatoms and the overall molecular symmetry.
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the potential chemical reactions of 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane. For example, the presence of ether and thioether groups in the compound suggests susceptibility to reactions such as cleavage under acidic conditions or nucleophilic substitution . The silane groups may also undergo reactions typical of organosilicon compounds, such as hydrolysis or coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For instance, the low electrical conductivity of 4,7,13,16-tetraoxa-1,10-dithiacyclooctadecanebis(diiodine) was attributed to the lack of continuous polyiodide chains . The Raman spectrum of this compound provided information about the vibrational modes of the iodine units . The conformational analysis of glyoxal bis-dithioacetals using 1H NMR techniques revealed the presence of different conformers in solution . These studies suggest that 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane would exhibit specific physical and spectroscopic properties based on its molecular structure and the nature of its functional groups.
Scientific Research Applications
Ionophoric Properties and Metal Ion Binding
- Enhanced Ionophoric Properties : Compounds like 1,2-Dithia-5,8,11,14-tetraoxacyclohexadecane exhibit enhanced ionophoric properties when oxidized by Fe3+, becoming analogues of crown ethers (Raban, Greenblatt, & Kandil, 1983).
- Ligand Properties for Noble Metal Ions : Macrocyclic ligands with thia and amide donors have been synthesized, showing properties suitable for binding noble metal ions (Kimura et al., 1991).
Synthesis of Complex Metal Structures
- Linked Macrocyclic Systems : Use of protected derivatives of compounds like 1,9-dithia-5,13-diazacyclohexadecane enables the synthesis of linked macrocyclic systems, suitable for mixed-metal, di-, and oligo-nuclear metal complexes (Chartres et al., 2000).
Structural Studies
- Crystal Structure Analyses : Structural studies have been conducted on various compounds, including those with 1,3-dioxa-2-silacycloalkanes, to understand their reaction mechanisms and properties (Hanson, Mcculloch, & Mcinnes, 1986).
- Transannular Bonding Strength : Studies on compounds like 1-oxa-4,6-dithiametallocanes reveal insights into transannular bonding strength and its impact on molecular structures (Cea‐Olivares, García-Montalvo, & Moya-Cabrera, 2005).
Safety And Hazards
properties
IUPAC Name |
triethoxy-[3-(3-triethoxysilylpropyldisulfanyl)propyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42O6S2Si2/c1-7-19-27(20-8-2,21-9-3)17-13-15-25-26-16-14-18-28(22-10-4,23-11-5)24-12-6/h7-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBATURSCRIBHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCSSCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42O6S2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069122 | |
| Record name | 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Liquid | |
| Record name | 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane | |
CAS RN |
56706-10-6 | |
| Record name | 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56706-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056706106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,14-Dioxa-8,9-dithia-4,13-disilahexadecane, 4,4,13,13-tetraethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5069122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,13,13-tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

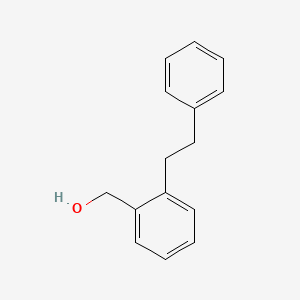
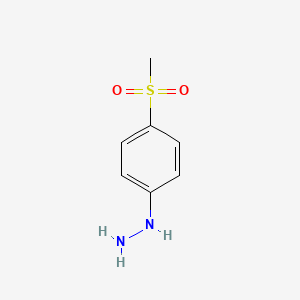
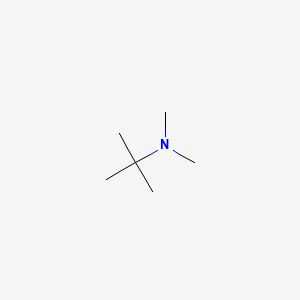
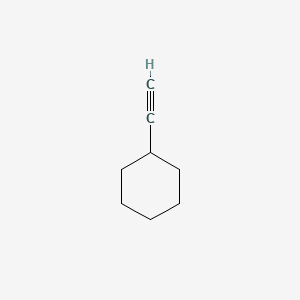
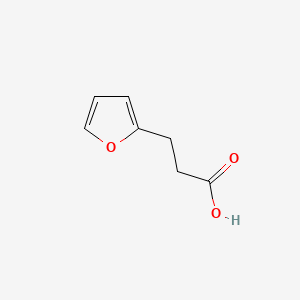
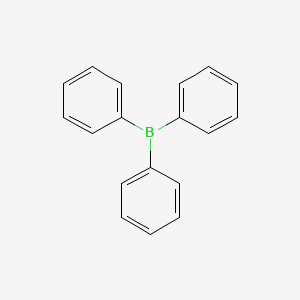
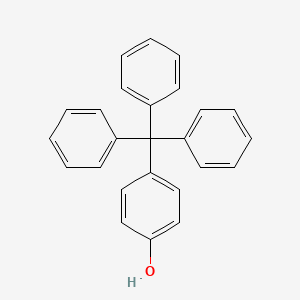
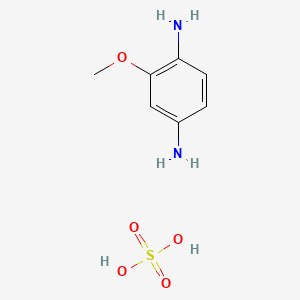
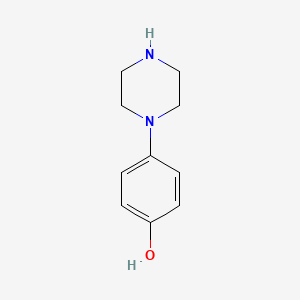
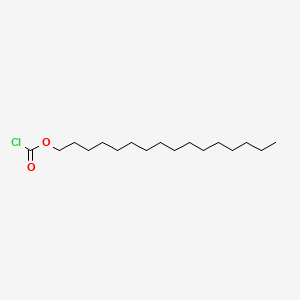
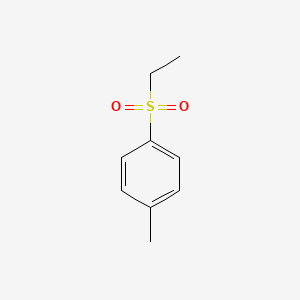
![2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1294506.png)
